5,7-Dimethyl[1,2,4]triazolo[1,5-c]pyrimidine-2-sulfonyl chloride
Description
5,7-Dimethyl[1,2,4]triazolo[1,5-c]pyrimidine-2-sulfonyl chloride (CAS: 98169-74-5) is a heterocyclic compound with a fused triazole-pyrimidine core. Its molecular formula is C₇H₇ClN₄O₂S, and it has a molecular weight of 246.68 g/mol . The sulfonyl chloride group at position 2 renders it highly reactive, making it a key intermediate for synthesizing sulfonamide derivatives, particularly in agrochemical and pharmaceutical research. The 5,7-dimethyl substituents on the pyrimidine ring enhance steric and electronic effects, influencing both its reactivity and biological activity .
Properties
CAS No. |
112729-27-8 |
|---|---|
Molecular Formula |
C7H7ClN4O2S |
Molecular Weight |
246.68 g/mol |
IUPAC Name |
5,7-dimethyl-[1,2,4]triazolo[1,5-c]pyrimidine-2-sulfonyl chloride |
InChI |
InChI=1S/C7H7ClN4O2S/c1-4-3-6-10-7(15(8,13)14)11-12(6)5(2)9-4/h3H,1-2H3 |
InChI Key |
FTNNUZAZQKCNQZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=NC(=NN2C(=N1)C)S(=O)(=O)Cl |
Origin of Product |
United States |
Preparation Methods
The synthesis of 5,7-dimethyl-[1,2,4]triazolo[1,5-c]pyrimidine-2-sulfonyl chloride can be achieved through several synthetic routes One common method involves the cyclization of appropriate precursors under specific reaction conditionsThe reaction conditions typically involve the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high yield and purity .
Chemical Reactions Analysis
5,7-dimethyl-[1,2,4]triazolo[1,5-c]pyrimidine-2-sulfonyl chloride undergoes various chemical reactions, including substitution, oxidation, and reduction. In substitution reactions, the sulfonyl chloride group can be replaced by other nucleophiles, leading to the formation of different derivatives. Common reagents used in these reactions include amines, alcohols, and thiols. Oxidation and reduction reactions can modify the oxidation state of the compound, leading to the formation of new functional groups and potentially altering its chemical properties .
Scientific Research Applications
Antifungal Activity
Recent studies have highlighted the potential of derivatives of 5,7-dimethyl[1,2,4]triazolo[1,5-c]pyrimidine in combating fungal infections. For instance, a series of novel compounds synthesized from pyridine-3-sulfonamide scaffolds exhibited significant antifungal activity against strains such as Candida albicans and Rhodotorula mucilaginosa, with MIC values lower than those of traditional antifungals like fluconazole . The incorporation of the triazole moiety is believed to enhance the bioactivity by disrupting fungal cell wall synthesis.
Antibacterial Properties
The compound has also been evaluated for its antibacterial properties. A case study demonstrated that derivatives displayed notable efficacy against multidrug-resistant strains of Staphylococcus aureus (MRSA) with minimal inhibitory concentration (MIC) values significantly lower than conventional antibiotics like linezolid. This suggests that the sulfonyl chloride group may play a crucial role in enhancing the antibacterial activity through interactions with bacterial enzymes.
Anticancer Research
In cancer research, compounds derived from 5,7-dimethyl[1,2,4]triazolo[1,5-c]pyrimidine have been investigated for their cytotoxic effects on various cancer cell lines. For example, studies indicated that certain derivatives showed a reduction in cell viability at concentrations above 10 µM against K562 and MCF-7 cancer cell lines . The mechanism is thought to involve the induction of apoptosis and disruption of cellular signaling pathways.
Synthesis and Functionalization
The synthesis of 5,7-dimethyl[1,2,4]triazolo[1,5-c]pyrimidine-2-sulfonyl chloride typically involves multi-step reactions starting from readily available precursors. The functionalization of this compound allows for the introduction of various substituents that can modulate its biological activity. For example:
- Step 1: Formation of the triazole ring through cyclization reactions.
- Step 2: Sulfonylation to introduce the sulfonyl chloride group.
- Step 3: Further derivatization to enhance solubility and bioactivity.
Case Studies
Mechanism of Action
The mechanism of action of 5,7-dimethyl-[1,2,4]triazolo[1,5-c]pyrimidine-2-sulfonyl chloride involves its interaction with specific molecular targets. For instance, in its role as an anticancer agent, it may bind to DNA or proteins involved in cell division, thereby inhibiting the proliferation of cancer cells. The sulfonyl chloride group can also react with nucleophiles in biological systems, leading to the formation of covalent bonds with target molecules . The exact pathways and molecular targets can vary depending on the specific application and the biological system being studied.
Comparison with Similar Compounds
Table 1: Key Structural and Functional Comparisons
| Compound Name | Substituents | Molecular Formula | Molecular Weight | Key Applications |
|---|---|---|---|---|
| Target Compound | 5,7-dimethyl, 2-sulfonyl Cl | C₇H₇ClN₄O₂S | 246.68 | Sulfonamide precursor |
| 5,7-Dichloro-[1,2,4]triazolo[1,5-c]pyrimidine | 5,7-Cl | C₅H₂Cl₂N₄ | 189.00 | Antimicrobial intermediates |
| N-(5,7-Dimethoxy-triazolo[1,5-a]pyrimidin-2-yl)arylsulfonamide | 5,7-methoxy | Varies | ~300–350 | Herbicides (e.g., weed control) |
| 2-Hetaryl[1,2,4]triazolo[1,5-c]quinazoline-5-thiolates | 2-hetaryl, 5-thiolate | Varies | ~250–300 | Antibacterial (MIC: 12.5 µg/mL vs. S. aureus) |
Key Observations:
Substituent Electronic Effects :
- Methyl groups (target compound) are electron-donating, enhancing the stability of the sulfonyl chloride group for nucleophilic substitution .
- Chloro substituents (e.g., 5,7-dichloro derivatives) are electron-withdrawing, increasing electrophilicity and reactivity in cross-coupling reactions .
- Methoxy groups (e.g., dimethoxy derivatives) improve solubility and herbicidal activity by modulating lipophilicity .
Biological Activity: Herbicidal Activity: The target compound’s sulfonamide derivatives (e.g., N-(5,8-dimethoxy[1,5-c]triazolo-pyrimidin-2-yl)benzenesulfonamides) inhibit acetolactate synthase (ALS), a key enzyme in plant branched-chain amino acid synthesis . Antimicrobial Activity: Potassium 2-hetaryl[1,2,4]triazolo[1,5-c]quinazoline-5-thiolates (e.g., 102a,b) show potent activity against S. aureus (MIC: 12.5 µg/mL), outperforming chloro-substituted analogs . Antitumor Potential: Triazolopyrimidine-thiones (e.g., 100c–g) exhibit moderate activity against NCI cancer cell lines, with IC₅₀ values in the micromolar range .
Hazard and Stability Profiles
- Target Compound: Limited hazard data available; sulfonyl chlorides generally require handling under inert conditions due to moisture sensitivity.
- 5,7-Dichloro Derivatives : Classified as UN 2811 (6.1 Hazard) with acute toxicity (H301, H311) .
Biological Activity
5,7-Dimethyl[1,2,4]triazolo[1,5-c]pyrimidine-2-sulfonyl chloride is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.
- IUPAC Name : 5,7-Dimethyl[1,2,4]triazolo[1,5-c]pyrimidine-2-sulfonyl chloride
- Molecular Formula : C8H8ClN4O2S
- Molecular Weight : 232.69 g/mol
- CAS Number : [Not provided in search results]
The biological activity of 5,7-dimethyl[1,2,4]triazolo[1,5-c]pyrimidine-2-sulfonyl chloride can be attributed to several mechanisms:
- Antimicrobial Activity : This compound has shown significant antimicrobial effects against various bacterial strains. Studies indicate that it exhibits a stronger effect against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and other pathogens. The compound's ability to disrupt bacterial biofilms enhances its efficacy as an antimicrobial agent .
- Antiproliferative Effects : Research indicates that derivatives of triazolopyrimidines can induce cell cycle arrest and apoptosis in cancer cells. Specifically, complexes formed with copper(II) and 5,7-dimethyl[1,2,4]triazolo[1,5-c]pyrimidine have demonstrated potent antiproliferative activity against various cancer cell lines .
- Nuclease-like Activity : The compound has been associated with nuclease-like activity in the presence of hydrogen peroxide. This suggests potential applications in gene therapy or as a tool for manipulating nucleic acids .
Case Studies
Several studies have explored the biological activities of 5,7-dimethyl[1,2,4]triazolo[1,5-c]pyrimidine-2-sulfonyl chloride and its derivatives:
- Study on Copper(II) Complexes : A study investigated copper(II) complexes containing this compound and reported significant cytotoxicity against murine melanoma B16 cells while exhibiting low toxicity to normal cells. The complexes also showed antimicrobial properties superior to the free ligand .
- Platinum(II) Compounds : Research on platinum(II) compounds with 5,7-dimethyl[1,2,4]triazolo[1,5-c]pyrimidine revealed their potential as anticancer agents. These compounds demonstrated effective interaction with nucleotides and exhibited cytotoxicity against cancer cell lines .
Biological Activity Data Table
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
